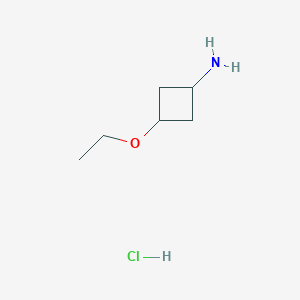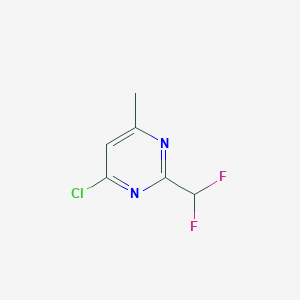
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” is a type of organic compound known as a halogenated pyrimidine. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . The presence of the chloro, difluoromethyl, and methyl groups suggests that this compound may have unique properties compared to other pyrimidines .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would consist of a pyrimidine ring with a chlorine atom attached at the 4th position, a difluoromethyl group at the 2nd position, and a methyl group at the 6th position .Chemical Reactions Analysis
The chemical reactions of “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would depend on the specific conditions and reagents used. Generally, halogenated pyrimidines can undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would depend on factors such as its molecular structure and the presence of functional groups. For instance, the presence of halogen atoms could influence properties such as polarity, boiling point, and melting point .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Intermediates
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine serves as a significant intermediate in pharmaceutical synthesis. A study by Guo Lei-ming (2012) discusses the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs like dasatinib. This research highlights the synthesis process, exploring optimal conditions for creating these vital intermediates.
Role in Preparation of High Explosives and Medicinal Products
The compound finds applications in the preparation of high explosives and medicinal valued products. A study by R. Patil et al. (2008) details the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in these fields. The research investigates process chemistry, understanding the role of various alcohols and reaction periods in synthesis.
Electrochemical Synthesis for Novel Compounds
Electrochemical methods are used to synthesize novel derivatives involving 4-chloro-2-(difluoromethyl)-6-methylpyrimidine. For instance, S. Sengmany et al. (2011) describe the preparation of 4-amino-6-arylpyrimidines through electrochemical reductive cross-coupling, highlighting the versatility of this compound in creating new molecular structures.
Antiviral Activity
Some derivatives of pyrimidines, which could be related to 4-chloro-2-(difluoromethyl)-6-methylpyrimidine, show promise in antiviral applications. The work by A. Holý et al. (2002) explores 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines and their inhibitory effect on herpes and retroviruses, indicating potential therapeutic uses.
Optical Properties and Sensing Applications
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine derivatives also find applications in optical sensing. A study by C. Hadad et al. (2011) on 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines showcases their emission solvatochromism and potential as pH sensors, demonstrating the versatility of pyrimidine derivatives in sensing technologies.
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would depend on factors such as its physical and chemical properties, how it’s handled, and how it’s disposed of. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .
Propiedades
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-2-4(7)11-6(10-3)5(8)9/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOHFLKTRKGDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

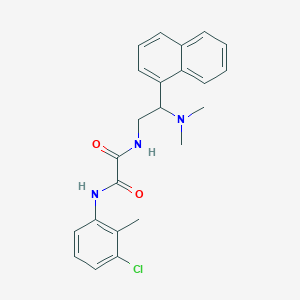
![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)
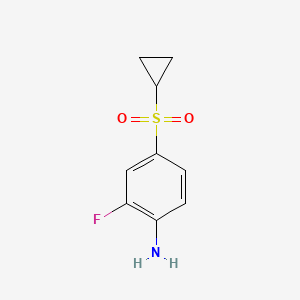
![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2573023.png)
![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2573024.png)


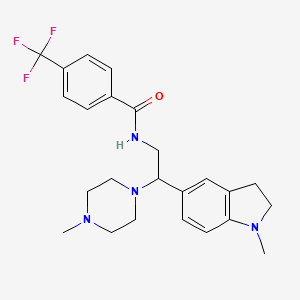
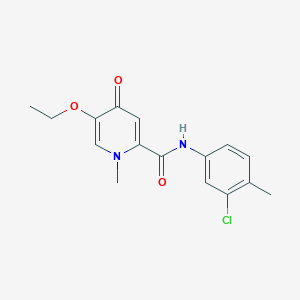
![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)
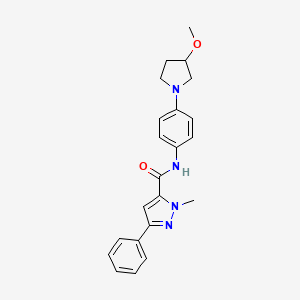
![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)
